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Compound of Interest

2,2-
Compound Name:
Diphenylcyclopropanecarbonitrile

Cat. No.: B057357

Abstract: This technical guide provides a comprehensive overview of the core physical,
chemical, and spectroscopic properties of 2,2-Diphenylcyclopropanecarbonitrile (CAS No:
30932-41-3). Designed for researchers, chemists, and drug development professionals, this
document moves beyond a simple data sheet to offer field-proven insights into the synthesis,
purification, and characterization of this compound. We will explore its molecular structure,
physicochemical parameters, detailed spectroscopic profile, and solubility characteristics.
Furthermore, this guide includes self-validating, step-by-step experimental protocols for its
preparation and analysis, ensuring both technical accuracy and practical applicability in a
laboratory setting.

Molecular and Physicochemical Properties

2,2-Diphenylcyclopropanecarbonitrile is a solid organic compound featuring a unique
strained cyclopropane ring geminally substituted with two phenyl groups and a nitrile functional
group. This combination of an aliphatic strained ring, aromatic moieties, and a polar cyano
group results in a distinct set of physical properties that are critical for its handling, reaction
design, and application.

The fundamental identifying properties are summarized in the table below. It is crucial to note
the discrepancy in reported melting points from various commercial suppliers. While most
sources indicate a range of 108-110°C, at least one provides a higher range of 127-131°C.[1]
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This highlights the imperative for empirical verification in the laboratory, as variations can arise
from impurities or different crystalline polymorphs.

Table 1: Core Physicochemical Properties

Property Value Source(s)

2,2-diphenylcyclopropane-
IUPAC Name P . y yeloprop [2]
1-carbonitrile

CAS Number 30932-41-3 [2][3]

Molecular Formula CieH13N [2][3]

Molecular Weight 219.28 g/mol [2][3]

Appearance WTic;e to light yellow crystalline e
soli

] ] 108-110 °C (also reported as
Melting Point [L1(3]14105]
127-131 °C)

Boiling Point 374.9 £ 42.0 °C (Predicted) [31[41[5]

| Density | 1.14 g/cm? (Predicted) [[3][4][5] |

Caption: Molecular Structure of 2,2-Diphenylcyclopropanecarbonitrile.

Spectroscopic Profile (Predicted)

As direct experimental spectra are not always published, a competent scientist must be able to
predict the expected spectroscopic features based on the known molecular structure. This
predictive analysis is fundamental for confirming the identity and purity of a synthesized
sample.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The unique electronic
environment of the cyclopropane ring, influenced by ring strain and aromatic anisotropy, results
in characteristic upfield shifts for its protons compared to typical alkanes.[4][6][7]
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o Aromatic Protons (10H): A complex multiplet is expected in the range of & 7.20-7.50 ppm.
The ten protons on the two phenyl groups are not chemically equivalent due to restricted
rotation and proximity to the chiral center (C1 of the cyclopropane ring is prochiral, but C2 is
a stereocenter), but their signals will likely overlap significantly.

o Cyclopropyl Methine Proton (1H, CH-CN): This proton is adjacent to the electron-withdrawing
nitrile group and is part of the strained ring. It is expected to appear as a multiplet (a doublet
of doublets) in the region of  2.0-2.5 ppm.

e Cyclopropyl Methylene Protons (2H, CH2): These two protons are diastereotopic. They will
exhibit distinct signals and complex splitting patterns due to geminal coupling with each other
and cis/trans coupling with the methine proton. They are expected to appear as two separate
multiplets in the highly shielded region of & 1.5-2.0 ppm.[8]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum should display eight distinct signals, reflecting the
molecule's symmetry.

Nitrile Carbon (-C=N): A signal with moderate intensity is expected in the range of  118-122
ppm.[9][10]

e Aromatic Carbons (6 signals):
o ipso-Carbons (2C, attached to the ring): Weak signals around & 138-142 ppm.
o ortho-, meta-, para-Carbons (8C): A series of strong signals between & 127-130 ppm.

o Quaternary Cyclopropyl Carbon (C(Ph)2): A signal for the carbon bearing the two phenyl
groups, expected around & 35-40 ppm.

» Methine Cyclopropyl Carbon (CH-CN): The carbon attached to the nitrile is expected to be
shielded, appearing around & 15-20 ppm.

o Methylene Cyclopropyl Carbon (CH2): This carbon is highly shielded due to the nature of the
cyclopropane ring and should appear significantly upfield, potentially in the range of 4 18-25
ppm. The parent cyclopropane signal is notably at -2.7 ppm.[11]
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Infrared (IR) Spectroscopy

The IR spectrum provides a rapid and reliable method for confirming the presence of key

functional groups.

Nitrile Stretch (C=N): A sharp, medium-intensity absorption band is expected in the region of
2240-2260 cm~1. This is a highly characteristic peak for nitriles.

Aromatic C-H Stretch: A group of sharp peaks will appear just above 3000 cm~1, typically in
the 3030-3100 cm~! range.

Cyclopropyl C-H Stretch: Due to ring strain, the C-H bonds on a cyclopropane ring are
slightly stronger and absorb at a higher frequency than typical aliphatic C-H bonds, expected
in the 3000-3080 cm~1 region.[3]

Aromatic C=C Stretch: Multiple sharp peaks of variable intensity will be present in the 1450-
1600 cm~1 region, characteristic of the phenyl rings.

CHz2 Scissoring: A deformation band for the cyclopropyl CHz group is expected around 1440-
1480 cm~1.[12]

Mass Spectrometry (MS)

Electron Impact (El) mass spectrometry will provide the molecular weight and key structural

information through fragmentation analysis.

Molecular lon (M*e): The parent peak should be clearly visible at m/z = 219, corresponding
to the molecular formula CisH13N*e. The stability of the aromatic systems should make this
peak reasonably intense.

Key Fragmentation Pathways:
o Loss of HCN (M-27): A common fragmentation for nitriles, leading to a peak at m/z = 192.

o Formation of Diphenylmethyl Cation (m/z = 167): Cleavage of the cyclopropane ring can
lead to the formation of the very stable [ (CeHs)2CH ]* cation. This is often a prominent
peak for compounds containing this moiety.
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o Formation of Tropylium lon (m/z = 91): Fragmentation of a phenyl ring often leads to the
formation of the [ C7H7 ]* ion.

o Loss of Phenyl Group (M-77): Cleavage of a phenyl radical can result in a peak at m/z =
142.

Solubility Profile

Understanding the solubility is paramount for selecting appropriate solvents for synthesis,
purification, and analysis.

o Water: Insoluble.[1]

o Polar Aprotic Solvents (DMSO, DMF): Slightly soluble.[3][4] This is useful for preparing stock
solutions for biological assays.

o Chlorinated Solvents (Chloroform, Dichloromethane): Slightly soluble to soluble.[3][4] These
are excellent choices for NMR analysis and chromatographic purification.

» Alcohols (Methanol, Ethanol): Slightly soluble.[1][3][4] Can be used in mixed-solvent systems
for recrystallization.

o Ethers (Diethyl Ether, THF): Expected to have moderate solubility.

e Non-polar Solvents (Hexanes, Toluene): Low solubility is expected, making them suitable as
anti-solvents for recrystallization.

Experimental Protocols

The following protocols are designed as self-validating systems, where the successful outcome
of each step can be confirmed by the analytical methods described.

Plausible Synthesis via Phase-Transfer Catalysis

This synthesis is based on the well-established alkylation of an active methylene compound
(diphenylacetonitrile) with a dihaloalkane under phase-transfer catalysis (PTC) conditions. The
PTC is crucial as it facilitates the transport of the hydroxide or alkoxide base from the aqueous
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phase to the organic phase to deprotonate the diphenylacetonitrile, which can then react with
1,2-dibromoethane.[13]

Reaction: (CeHs)2CHCN + BrCH2CH2Br + 2 NaOH — CieHisN + 2 NaBr + 2 H20

Step-by-Step Methodology:

Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer,
reflux condenser, and a thermometer, add diphenylacetonitrile (9.65 g, 50 mmaol).[14]

Reagents: Add toluene (100 mL), 1,2-dibromoethane (10.3 g, 55 mmol, 1.1 eq), and a
phase-transfer catalyst such as tetrabutylammonium bromide (1.61 g, 5 mmol, 0.1 eq).

Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (20 mL) and add
it to the flask.

Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring. The causality of
vigorous stirring is to maximize the interfacial area between the aqueous and organic
phases, which is critical for the efficiency of the phase-transfer catalyst.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1
Hexane:Ethyl Acetate eluent system. The disappearance of the diphenylacetonitrile spot
indicates reaction completion (typically 4-6 hours).

Workup: Cool the reaction to room temperature. Add 100 mL of water and separate the
organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the
toluene under reduced pressure using a rotary evaporator.

Purification by Recrystallization

Solvent Selection: Take the crude solid residue obtained from the synthesis and dissolve it in
a minimum amount of a hot solvent in which it is moderately soluble, such as isopropanol or
a toluene/hexane mixture.

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice
bath for 30 minutes to maximize crystal formation.
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o Collection: Collect the purified crystals by vacuum filtration, washing them with a small
amount of cold hexanes to remove any residual soluble impurities.

» Drying: Dry the crystals under vacuum to a constant weight. The final product should be a
white or off-white crystalline solid.

Characterization Workflow

Synthesis & Purification

Synthesize Crude Product
(Protocol 4.1)

(Purify by Recrystallization\

K (Protocol 4.2) )

Dried Sample DrieiSample l Dried Sample Dried Sample
Melting Point Determination FTIR Spectroscopy 1H & 3C NMR Spectroscopy Mass Spectrometry
(Confirm Range & Purity) (Confirm Functional Groups) (Confirm Structure) (Confirm MW & Fragmentation)

Verified Compound

Click to download full resolution via product page
Caption: Workflow for Synthesis, Purification, and Characterization.
Protocol for Melting Point Determination:
e Load a small amount of the dried, purified solid into a capillary tube.
e Place the tube in a calibrated digital melting point apparatus.

e Heat at a rate of 10°C/min initially, then slow to 1-2°C/min when the temperature is within
15°C of the expected melting point (108°C).
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e Record the temperature range from the appearance of the first liquid droplet to the complete
liquefaction of the solid. A narrow range (<2°C) is indicative of high purity.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. All protocols
must be conducted with a thorough understanding of the potential hazards.

Hazards: May cause an allergic skin reaction (GHS Hazard statement H317).[7] Avoid
inhalation of dust and contact with skin and eyes.[6][7]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety
glasses with side shields, and nitrile gloves.[6][7] Gloves must be inspected before use and
disposed of properly after contact.[7]

» Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust
formation and inhalation.[6]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.[3][4]

» Disposal: The compound and any contaminated materials should be disposed of as chemical
waste through a licensed professional waste disposal service.[6] Incineration in a suitable
facility may be an appropriate disposal method.[6] Do not allow the product to enter drains.

[6][7]

Conclusion

2,2-Diphenylcyclopropanecarbonitrile is a compound with a well-defined set of physical and
spectroscopic properties derived from its unique molecular architecture. While its fundamental
characteristics are established, variations in reported data, such as the melting point,
underscore the necessity of rigorous, in-house verification. The predictive spectroscopic
analyses and detailed experimental protocols provided in this guide offer researchers a robust
framework for the synthesis, purification, and confident identification of this molecule, ensuring
both scientific integrity and practical success in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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